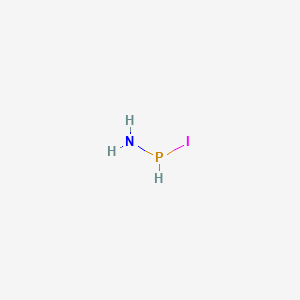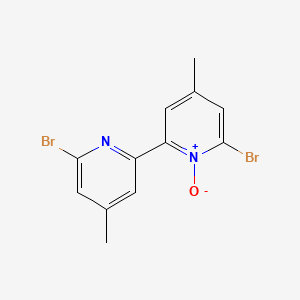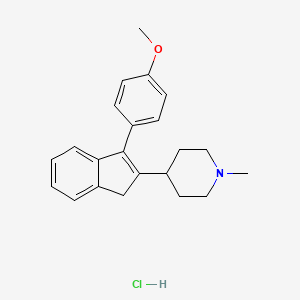
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is a chemical compound with a complex structure that includes an indene core, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indene Core: This step involves the cyclization of a suitable precursor to form the indene structure.
Introduction of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the indene core.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine ring with the indene core and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine: Lacks the hydrochloride salt form.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-ethyl-piperidine: Similar structure but with an ethyl group instead of a methyl group.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
20845-63-0 |
|---|---|
Molecular Formula |
C22H26ClNO |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H25NO.ClH/c1-23-13-11-16(12-14-23)21-15-18-5-3-4-6-20(18)22(21)17-7-9-19(24-2)10-8-17;/h3-10,16H,11-15H2,1-2H3;1H |
InChI Key |
QYHLNNOTPMUUPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



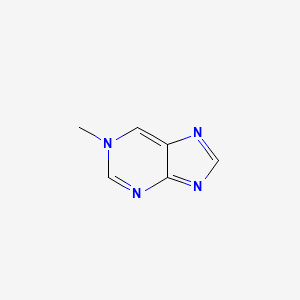

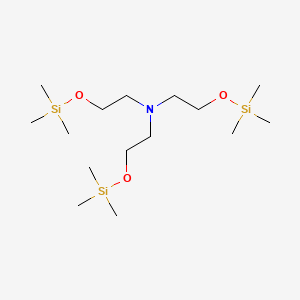
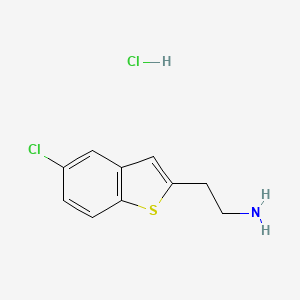
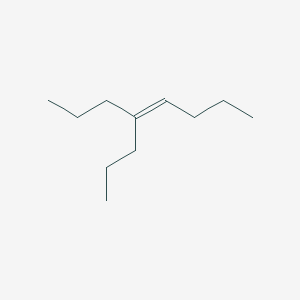
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
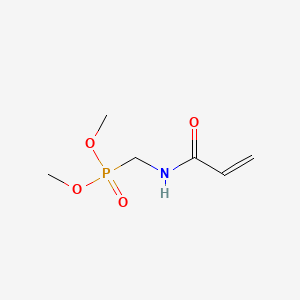
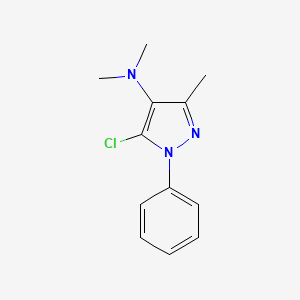

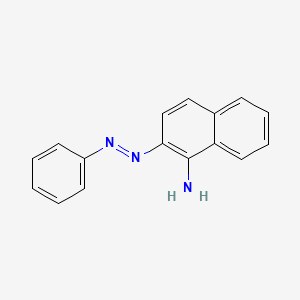
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
